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Compound of Interest

Compound Name: AZD9898

Cat. No.: B605789

This technical support center provides researchers, scientists, and drug development
professionals with information regarding the discontinuation of the Phase | clinical trials for
AZD9898, an investigational oral inhibitor of leukotriene C4 (LTC4) synthase intended for the
treatment of asthma.

Frequently Asked Questions (FAQSs)
Q1: What was the primary reason for the discontinuation of the AZD9898 Phase | clinical trials?

The Phase | clinical trial for AZD9898 was prematurely discontinued due to a lack of the
required pharmacodynamic (PD) effect.[1] Specifically, the drug did not achieve a sufficient
reduction in urinary leukotriene E4 (ULTE4) levels, which was the key biomarker for assessing
the drug's mechanism of action.[1][2]

Q2: Was the discontinuation of the AZD9898 trial related to safety concerns?

No, the discontinuation was not due to safety concerns.[1] The study reported that single doses
of AZD9898 were well-tolerated.[1]

Q3: What was the mechanism of action for AZD98987?

AZD9898 is an inhibitor of the enzyme leukotriene C4 (LTC4) synthase.[1][3] By inhibiting this
enzyme, AZD9898 was expected to block the production of cysteinyl leukotrienes (LTC4, LTD4,
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and LTE4), which are potent mediators of airway inflammation and bronchoconstriction in
asthma.[1]

Q4: Which parts of the clinical trial were completed?

Only Part 1 of the planned three-part study was completed.[1][2] This part involved single
ascending doses in healthy volunteers.[1][2] Parts 2 (single ascending doses in asthma
patients) and 3 (multiple ascending doses in healthy volunteers) were not initiated due to the
findings from Part 1.[1]

Q5: What was the highest dose of AZD9898 administered in the trial?

The highest single dose of AZD9898 administered to healthy volunteers was 45 mg.[1][4] This
was determined to be the highest possible dose due to "exposure limitation margins".[1]

Troubleshooting Guide for Similar Research
Programs

Issue: Insufficient target engagement or pharmacodynamic effect in early-phase clinical trials.
Possible Causes and Troubleshooting Steps:
e Inadequate Dose Selection:

o Problem: The selected dose range may not have been sufficient to achieve the desired
level of target inhibition.

o Recommendation: Conduct thorough dose-ranging studies in preclinical models to better
predict the human efficacious dose. Ensure that the preclinical models are well-validated
and relevant to the human disease state.

e Suboptimal Pharmacokinetic Properties:

o Problem: The drug may have poor absorption, high metabolism, or rapid clearance,
leading to insufficient exposure at the target site.
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o Recommendation: Optimize the drug's ADME (absorption, distribution, metabolism, and
excretion) properties during lead optimization. In the AZD9898 trial, pharmacokinetic data

was collected and likely informed the decision-making process.

o Biomarker Selection and Assay Sensitivity:

o Problem: The chosen biomarker may not accurately reflect target engagement, or the
assay used to measure it may lack the required sensitivity and specificity.

o Recommendation: Select a biomarker that is directly and robustly linked to the drug's
mechanism of action. For AZD9898, uLTE4 was a well-established biomarker for the
leukotriene pathway.[1] Validate the bioanalytical method for the biomarker to ensure it is
accurate, precise, and sensitive enough to detect meaningful changes.

e Modeling and Simulation:
o Problem: Preclinical-to-clinical translation may be inaccurate.

o Recommendation: Utilize pharmacokinetic/pharmacodynamic (PK/PD) modeling and
simulation to predict the human dose-response relationship based on preclinical data. In
the case of AZD9898, modeling and simulation of the Part 1 data indicated that even
twice-daily dosing would not achieve the required level of uLTE4 inhibition.[1]

Data Summary

Quantitative Data on Pharmacodynamic Effect

Detailed quantitative data on the percentage of uLTE4 reduction at each dose level of
AZD9898 have not been made publicly available. However, qualitative descriptions from the

study are summarized below.
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Pharmacodynamic Effect .
Dose Level Duration of Effect
on ULTE4 Levels

3mg Data not publicly available Data not publicly available
9 mg Data not publicly available Data not publicly available
15 mg Data not publicly available Data not publicly available

] ) Reduction observed for 14
Maximum reduction observed ]
hours post-dose, with

45 mg at this dose, but the magnitude ] )
maximum reduction at 6 hours.

[1]

was lower than expected.[1]

Safety and Tolerability Data

AZD9898 (n=25) Placebo (n=9)
Serious Adverse Events 0 0
Adverse Events 1 (4%) 0

Headache and nosebleed in
Adverse Event Details one participant at the 45 mg
dose.[4]

Experimental Protocols
Study Design (Part 1)
The AZD9898 Phase I trial (NCT03140072) was a randomized, single-blind, placebo-

controlled, single ascending dose study conducted in healthy male and female volunteers aged
18 to 50 years.[2][5]

Methodology for Pharmacodynamic Assessment

o Biomarker: Urinary leukotriene E4 (uLTE4) was used as a pharmacodynamic biomarker to
assess the inhibition of LTC4 synthase.[1] ULTE4 is a stable metabolite of the cysteinyl
leukotrienes.[1]
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» Sample Collection: Urine samples were collected from participants at various time points
post-dose.

e Analysis: The concentration of uLTE4 in the urine was measured and normalized to
creatinine levels to account for variations in urine dilution.[1] While the specific analytical
method used in the trial is not detailed in the available documents, the standard method for
quantifying uLTE4 in clinical studies is liquid chromatography-tandem mass spectrometry
(LC-MS/MS).

Methodology for Pharmacokinetic Assessment

o Sample Collection: Blood samples were collected at predetermined time points after the
administration of AZD9898 or placebo to determine the plasma concentration of the drug
over time.

e Analysis: The pharmacokinetic parameters of AZD9898, such as absorption, distribution,
metabolism, and excretion, were evaluated. The specific bioanalytical method for AZD9898
and the pharmacokinetic models used have not been publicly disclosed.

Visualizations

Signaling Pathway of AZD9898
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Caption: Mechanism of action of AZD9898 in the leukotriene pathway.
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Caption: Logical flow leading to the discontinuation of the AZD9898 trial.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
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